molecular formula C13H10N2OS2 B2878300 (Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 1006727-68-9

(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No. B2878300
CAS RN: 1006727-68-9
M. Wt: 274.36
InChI Key: YNQBKTWOKFTVNR-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

Indole derivatives can be synthesized using various techniques. For instance, N-[(1H-indol-3-yl)-methylene]-substituted aniline derivatives were developed using a green synthesis technique . This involved the condensation reaction of indole-3-aldehyde and aromatic amines in the presence of amla water extract as an acid catalyst .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic methods . For example, 1H NMR, 13C NMR, IR, and MS were used to characterize a synthesized Schiff’s base compound .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, a Rh(III)-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety has been described .

Scientific Research Applications

Green Synthesis of Schiff Bases

The compound has been utilized in the green synthesis of Schiff bases. This process involves the condensation of indole-3-aldehyde and aromatic amines using amla water extract as an acid catalyst . This eco-friendly synthesis method is significant for producing compounds with potential applications in pharmaceuticals and materials science.

Molecular Docking Studies

Molecular docking studies have shown that derivatives of this compound exhibit significant binding interactions with the active sites of enzymes like cyclooxygenase-1 and cyclooxygenase-2 . This suggests potential applications in designing anti-inflammatory drugs.

Anti-Inflammatory Activity

A small molecule indole analog of the compound has demonstrated effectiveness in chronic inflammation management. It has shown to scavenge free radicals, inhibit lipid peroxidation, and reduce inflammatory markers like TNF-α in various cell models . This indicates its potential use in developing treatments for chronic inflammatory diseases.

Modulation of Immunity

The compound’s derivatives have been implicated in the modulation of immune responses. They have been found to attenuate serum C-reactive protein and rheumatoid factors in animal models, suggesting a role in managing autoimmune conditions .

Antioxidant Properties

The compound has shown antioxidant properties , comparable to α-tocopherol, indicating its potential as a natural antioxidant source . This could be beneficial in preventing oxidative stress-related diseases.

Potential in Drug Discovery

Indole derivatives, including this compound, have been explored for their potential in drug discovery. They have been used as BK channel blockers to treat conditions like glaucoma and have shown activity against viruses like H1N1 .

Synthesis of Complex Alkaloids

The compound is involved in the synthesis of complex alkaloids, which are prevalent in natural products and drugs. These alkaloids have applications in treating various disorders, including cancer and microbial infections .

Analytical Reference Standard

Lastly, the compound serves as an analytical reference standard in research and forensic applications, particularly in the study of tryptamine metabolites .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their structure and the biological system they interact with. For example, a small molecule indole analog showed anti-inflammatory activity by scavenging free radicals and inhibiting lipopolysaccharide (LPS)-induced ROS generation and NO release in RAW-264.7 cells .

Future Directions

The future directions in the research of indole derivatives could involve further structural modification and optimization to obtain drug candidates with effective biological activities . Additionally, the development of novel methods of synthesis could also be a focus of future research .

properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-15-12(16)11(18-13(15)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-7,16H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPQQLFJMMGOQQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.